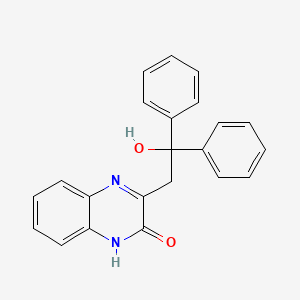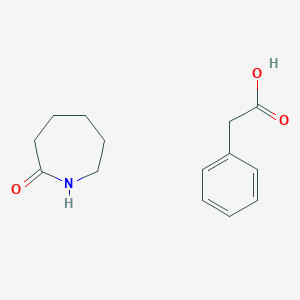![molecular formula C20H44O3Si2 B12594868 (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol CAS No. 612825-54-4](/img/structure/B12594868.png)
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its two tert-butyldimethylsilyl (TBDMS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with a chiral precursor that already contains the desired stereochemistry. The hydroxyl groups are then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol can undergo various chemical reactions, including:
Oxidation: The double bond in the octene moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free diol.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of TBDMS groups.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Resulting from dihydroxylation of the double bond.
Free Diol: Obtained after deprotection of the TBDMS groups.
Aplicaciones Científicas De Investigación
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function. The TBDMS groups protect the hydroxyl functionalities, allowing selective reactions at other sites of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-3-ol: Similar structure but with a different position of the hydroxyl group.
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octane-4-ol: Lacks the double bond in the octene moiety.
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
The unique combination of stereochemistry and functional groups in (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol makes it particularly valuable in synthetic organic chemistry. The presence of TBDMS protecting groups allows for selective reactions, making it a versatile intermediate in the synthesis of complex molecules.
Propiedades
Número CAS |
612825-54-4 |
|---|---|
Fórmula molecular |
C20H44O3Si2 |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
(4R,5R,6S)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-en-4-ol |
InChI |
InChI=1S/C20H44O3Si2/c1-13-15-16(21)18(23-25(11,12)20(6,7)8)17(14-2)22-24(9,10)19(3,4)5/h14,16-18,21H,2,13,15H2,1,3-12H3/t16-,17+,18-/m1/s1 |
Clave InChI |
SVGRKNWVERXDFQ-FGTMMUONSA-N |
SMILES isomérico |
CCC[C@H]([C@H]([C@H](C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES canónico |
CCCC(C(C(C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


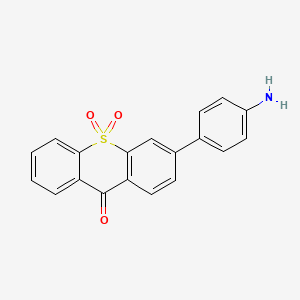
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)

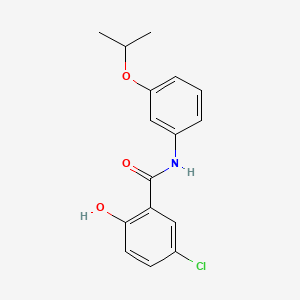
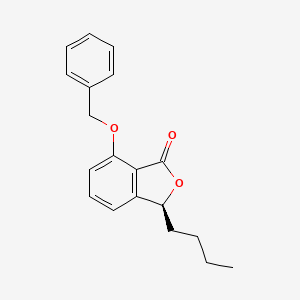
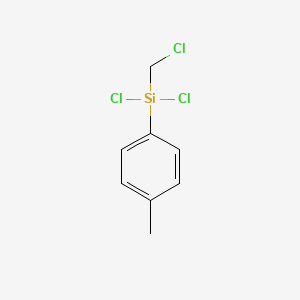
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
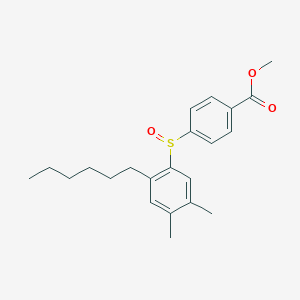
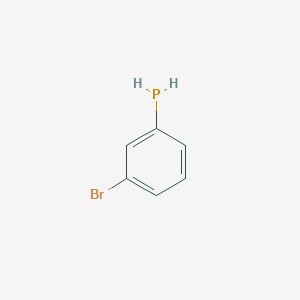

![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)
